molecular formula C13H14F3NO3 B11806353 2-Morpholino-2-(2-(trifluoromethyl)phenyl)acetic acid

2-Morpholino-2-(2-(trifluoromethyl)phenyl)acetic acid

Cat. No.: B11806353
M. Wt: 289.25 g/mol
InChI Key: WWDWDCKQQRBAAT-UHFFFAOYSA-N
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Description

2-Morpholino-2-(2-(trifluoromethyl)phenyl)acetic acid is a chemical compound with a unique structure that includes a morpholine ring and a trifluoromethyl group attached to a phenyl ring. This compound is known for its diverse applications in scientific research and industry due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholino-2-(2-(trifluoromethyl)phenyl)acetic acid typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with morpholine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Morpholino-2-(2-(trifluoromethyl)phenyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Morpholino-2-(2-(trifluoromethyl)phenyl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Morpholino-2-(2-(trifluoromethyl)phenyl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)phenylboronic acid
  • 2-Methyl-4-(trifluoromethyl)phenylthiazole
  • 2-(Trifluoromethyl)phenylpyrrole

Uniqueness

2-Morpholino-2-(2-(trifluoromethyl)phenyl)acetic acid is unique due to its combination of a morpholine ring and a trifluoromethyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C13H14F3NO3

Molecular Weight

289.25 g/mol

IUPAC Name

2-morpholin-4-yl-2-[2-(trifluoromethyl)phenyl]acetic acid

InChI

InChI=1S/C13H14F3NO3/c14-13(15,16)10-4-2-1-3-9(10)11(12(18)19)17-5-7-20-8-6-17/h1-4,11H,5-8H2,(H,18,19)

InChI Key

WWDWDCKQQRBAAT-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(C2=CC=CC=C2C(F)(F)F)C(=O)O

Origin of Product

United States

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